Cas no 1648749-92-1 (4-bromo-5,7-dihydrofuro[3,4-d]pyridazine)

4-Bromo-5,7-dihydrofuro[3,4-d]pyridazine is a heterocyclic compound featuring a fused furopyridazine core with a bromine substituent at the 4-position. This structure offers versatility as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of biologically active molecules. The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, enabling precise structural modifications. Its rigid fused-ring system contributes to stability and potential applications in designing enzyme inhibitors or ligands. The compound’s well-defined reactivity and compatibility with diverse synthetic protocols make it valuable for researchers exploring novel pharmacophores or functional materials. Proper handling under inert conditions is recommended due to its sensitivity.
4-bromo-5,7-dihydrofuro[3,4-d]pyridazine structure
1648749-92-1 structure
商品名:4-bromo-5,7-dihydrofuro[3,4-d]pyridazine
CAS番号:1648749-92-1
MF:C6H5BrN2O
メガワット:201.020700216293
CID:5265431
PubChem ID:117836106

4-bromo-5,7-dihydrofuro[3,4-d]pyridazine 化学的及び物理的性質

名前と識別子

    • Furo[3,4-d]pyridazine, 1-bromo-5,7-dihydro-
    • 4-bromo-5,7-dihydrofuro[3,4-d]pyridazine
    • インチ: 1S/C6H5BrN2O/c7-6-5-3-10-2-4(5)1-8-9-6/h1H,2-3H2
    • InChIKey: HQLOXDJJBFWUNT-UHFFFAOYSA-N
    • ほほえんだ: C1(Br)=NN=CC2COCC1=2

計算された属性

  • せいみつぶんしりょう: 199.95853g/mol
  • どういたいしつりょう: 199.95853g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 35Ų

4-bromo-5,7-dihydrofuro[3,4-d]pyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0991-100MG
4-bromo-5,7-dihydrofuro[3,4-d]pyridazine
1648749-92-1 95%
100MG
¥ 3,550.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0991-1G
4-bromo-5,7-dihydrofuro[3,4-d]pyridazine
1648749-92-1 95%
1g
¥ 14,190.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0991-1.0g
4-bromo-5,7-dihydrofuro[3,4-d]pyridazine
1648749-92-1 95%
1.0g
¥14179.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0991-250.0mg
4-bromo-5,7-dihydrofuro[3,4-d]pyridazine
1648749-92-1 95%
250.0mg
¥5671.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0991-500MG
4-bromo-5,7-dihydrofuro[3,4-d]pyridazine
1648749-92-1 95%
500MG
¥ 9,464.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0991-250MG
4-bromo-5,7-dihydrofuro[3,4-d]pyridazine
1648749-92-1 95%
250MG
¥ 5,676.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0991-500.0mg
4-bromo-5,7-dihydrofuro[3,4-d]pyridazine
1648749-92-1 95%
500.0mg
¥9457.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0991-100.0mg
4-bromo-5,7-dihydrofuro[3,4-d]pyridazine
1648749-92-1 95%
100.0mg
¥3548.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0991-5G
4-bromo-5,7-dihydrofuro[3,4-d]pyridazine
1648749-92-1 95%
5g
¥ 42,570.00 2023-04-14

4-bromo-5,7-dihydrofuro[3,4-d]pyridazine 関連文献

4-bromo-5,7-dihydrofuro[3,4-d]pyridazineに関する追加情報

4-Bromo-5,7-Dihydrofuro[3,4-d]pyridazine: A Comprehensive Overview of CAS No. 1648749-92-1

4-Bromo-5,7-dihydrofuro[3,4-d]pyridazine (CAS No. 1648749-92-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of furo[3,4-d]pyridazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 4-bromo-5,7-dihydrofuro[3,4-d]pyridazine make it a valuable candidate for the development of novel drugs targeting various diseases.

The chemical structure of 4-bromo-5,7-dihydrofuro[3,4-d]pyridazine is characterized by a fused ring system consisting of a furan and a pyridazine moiety. The presence of the bromine substituent at the 4-position imparts specific electronic and steric properties to the molecule, which can influence its reactivity and biological activity. Recent studies have highlighted the importance of brominated heterocycles in drug discovery, particularly in the context of their ability to modulate protein-protein interactions and enzyme activities.

In terms of synthesis, 4-bromo-5,7-dihydrofuro[3,4-d]pyridazine can be prepared through a multi-step process involving the condensation of appropriate starting materials followed by cyclization and bromination reactions. The synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production. This synthetic accessibility is crucial for further exploration of the compound's biological properties and potential therapeutic applications.

The biological activity of 4-bromo-5,7-dihydrofuro[3,4-d]pyridazine has been extensively studied in recent years. One of the key areas of interest is its potential as an anticancer agent. Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of specific signaling pathways that are critical for cancer cell proliferation and survival.

Beyond its anticancer properties, 4-bromo-5,7-dihydrofuro[3,4-d]pyridazine has also been investigated for its anti-inflammatory and neuroprotective effects. Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has shown promise in protecting neurons from oxidative stress and neurodegeneration, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 4-bromo-5,7-dihydrofuro[3,4-d]pyridazine have also been evaluated to assess its suitability as a drug candidate. Preliminary studies indicate that this compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life in vivo, which are important factors for its potential use in clinical settings.

To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 4-bromo-5,7-dihydrofuro[3,4-d]pyridazine. These trials are designed to assess the compound's effects on various disease models and to identify any potential side effects or adverse reactions. The results from these trials will provide crucial insights into the clinical viability of this compound as a novel therapeutic agent.

In conclusion, 4-bromo-5,7-dihydrofuro[3,4-d]pyridazine (CAS No. 1648749-92-1) represents a promising lead compound in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential in treating various diseases and improving patient outcomes.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1648749-92-1)4-bromo-5,7-dihydrofuro[3,4-d]pyridazine
A1069956
清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):445.0/711.0/1185.0/1777.0